ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

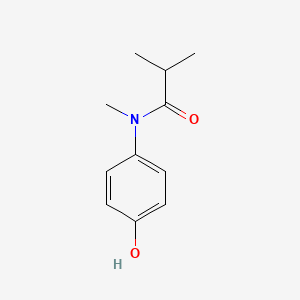

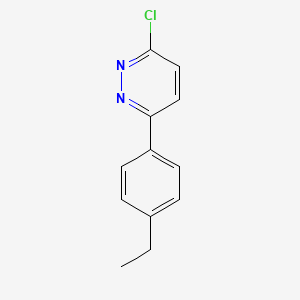

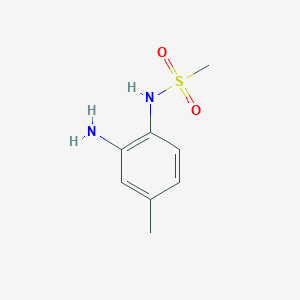

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 . It is an antioxidant that can be used in molecular biology, genetics, and biology . It has been shown to have a high level of antioxidant activity with a low toxicity profile .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, is an important area of organic chemistry . One method involves the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .Molecular Structure Analysis

The molecular structure of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate consists of a five-membered pyrazole ring attached to a phenyl ring and an ester group . The InChI code for this compound is 1S/C13H12N2O3/c1-2-18-13(17)12-10(9-16)8-15(14-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a powder at room temperature . The compound’s InChI key is LUXQUZWWWWBKFW-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its formyl group is particularly reactive, allowing for the construction of complex molecules with potential biological activities . Researchers have utilized this compound to create a range of bioactive structures, including those with antibacterial, anti-inflammatory, and anticancer properties .

Development of Antifungal Agents

The pyrazole ring found in ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a common motif in antifungal agents. By further functionalizing this compound, scientists have developed derivatives that exhibit inhibitory activity against various fungal strains. These derivatives are particularly valuable in agriculture and medicine, where fungal infections pose significant challenges .

Photophysical Applications

Due to its structural features, ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can be used to synthesize compounds with exceptional photophysical properties. These properties make them suitable for applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Antileishmanial and Antimalarial Research

Compounds derived from ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate have shown promise in antileishmanial and antimalarial research. Molecular simulation studies have justified the potent in vitro activity of these compounds, which can bind effectively to the active sites of target enzymes, leading to potential new treatments for these diseases .

Agricultural Chemicals

The pyrazole core of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is also instrumental in the development of agricultural chemicals. Derivatives of this compound have been used to create herbicides and pesticides, contributing to the protection of crops and the enhancement of agricultural productivity .

Organic Synthesis Methodology

This compound is frequently used in organic synthesis methodology as a building block for constructing more complex molecules. Its reactivity allows for the formation of various fused systems and bicyclic cores, which are essential in the synthesis of industrially and pharmaceutically crucial chemicals .

Orientations Futures

The future directions for research on ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and similar compounds are likely to focus on their potential applications in various fields, including molecular biology, genetics, and biology . Their antioxidant activity and low toxicity profile make them promising candidates for further study .

Mécanisme D'action

The specific actions of a pyrazole derivative depend on its exact structure and the functional groups it carries. For example, the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid led to the formation of a new compound . This suggests that it can participate in chemical reactions to form other biologically active compounds.

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its molecular structure, size, charge, and other factors. Unfortunately, without specific studies, it’s hard to predict the ADME properties of this particular compound .

As for the environmental factors, they can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized in the body .

Propriétés

IUPAC Name |

ethyl 4-formyl-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-10(9-16)8-15(14-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXQUZWWWWBKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Given the structural similarities between ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and the compound studied in the paper, 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, can we anticipate similar reactivity?

A1: While both compounds share the core structure of ethyl 1-phenyl-1H-pyrazole-3-carboxylate, the presence of different functional groups at the 4-position (a formyl group versus a propenoic acid group) will likely influence their reactivity. The formyl group in ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate offers a reactive site for various transformations, such as nucleophilic additions and condensations.

Q2: Considering the research focus on synthesis in the provided paper [], are there potential synthetic routes to obtain ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate using similar methodologies?

A2: The paper [] focuses on the synthesis of 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, utilizing reactions like Vilsmeier-Haack formylation and Wittig reaction. A potential synthetic route for ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate could involve a direct formylation of ethyl 1-phenyl-1H-pyrazole-3-carboxylate. This could potentially be achieved through a Vilsmeier-Haack reaction, similar to a step described in the paper, albeit targeting a different starting material.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)

![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)

![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)